3-(Pyrimidin-2-yl)propanal
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Overview
Description
3-(Pyrimidin-2-yl)propanal is a chemical compound belonging to the family of pyrimidine derivatives. Pyrimidine is a six-membered unsaturated ring compound composed of carbon and nitrogen atoms. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and pharmaceutical sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-2-yl)propanal typically involves the reaction of pyrimidine derivatives with appropriate aldehydes. One common method involves the use of 2-aminopyridine and ethyl acrylate as raw materials, with anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C for 16-20 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrimidin-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of 3-(Pyrimidin-2-yl)propanoic acid.
Reduction: Formation of 3-(Pyrimidin-2-yl)propanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
3-(Pyrimidin-2-yl)propanal has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-yl)propanal involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, pyrimidine derivatives have been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of a propanal group.
4-(Pyrimidin-2-yl)benzoyl derivatives: Similar biological activities but with different functional groups.
Uniqueness: 3-(Pyrimidin-2-yl)propanal is unique due to its specific aldehyde group, which allows it to undergo a variety of chemical reactions and form diverse derivatives. This versatility makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-pyrimidin-2-ylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-6H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOZFOYTBFZESE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595991 |
Source
|
Record name | 3-(Pyrimidin-2-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260441-07-4 |
Source
|
Record name | 3-(Pyrimidin-2-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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